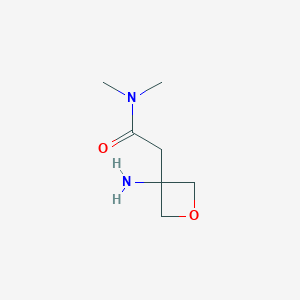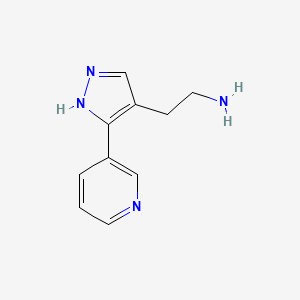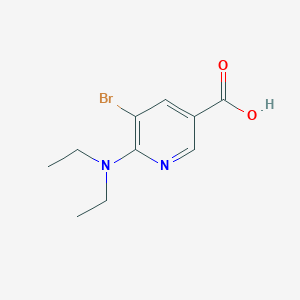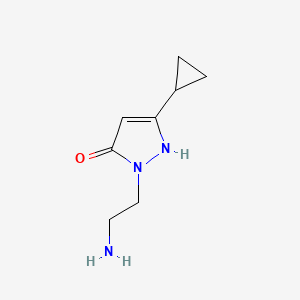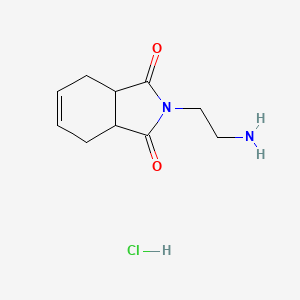![molecular formula C16H25BrClNO B1489355 4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220020-92-7](/img/structure/B1489355.png)
4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C16H25BrClNO and its molecular weight is 362.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption of Phenoxy Herbicides
A comprehensive review by Werner, Garratt, and Pigott (2012) on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals highlights the environmental behavior of phenoxy compounds. This study elucidates the sorption mechanisms and influences of soil parameters, such as pH and organic carbon content, which are critical for understanding the environmental fate of related compounds (Werner, Garratt, & Pigott, 2012).
Pharmacology of Piperidine Derivatives
Brine et al. (1997) review the chemistry and pharmacology of Ohmefentanyl, a member of the 4-anilidopiperidine class, detailing its stereoisomers and biological activities. This review provides insights into the structural and pharmacological diversity within the piperidine derivatives, which can be extrapolated to understand the potential research applications of the queried compound (Brine et al., 1997).
Synthetic Routes of Piperidine Derivatives
Mi (2015) analyzes the synthetic routes of vandetanib, including intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. This work sheds light on the synthetic versatility and industrial production considerations of piperidine-based compounds, which may be relevant for synthesizing and studying "4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride" (Mi, 2015).
Environmental Impact and Toxicity
The review by Haman et al. (2015) on parabens, which, like phenoxy herbicides, include phenolic compounds, discusses their occurrence, fate, and behavior in aquatic environments. This information can be valuable for understanding the environmental impact and potential toxicity concerns of structurally related compounds (Haman et al., 2015).
Properties
IUPAC Name |
4-[(2-bromo-4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-3-12(2)14-4-5-16(15(17)10-14)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZIYMLZTROFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


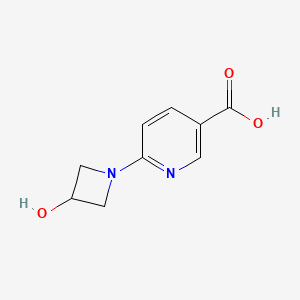
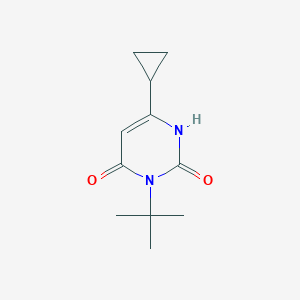
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)


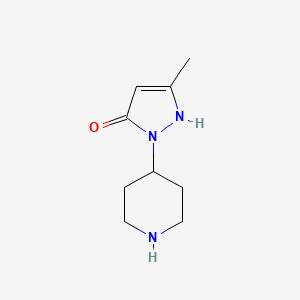
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
amine](/img/structure/B1489286.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)
